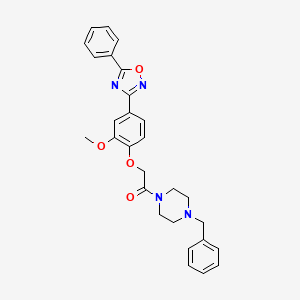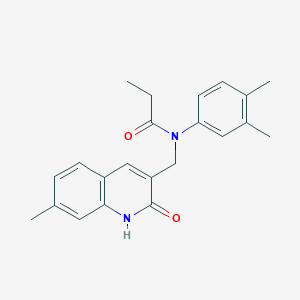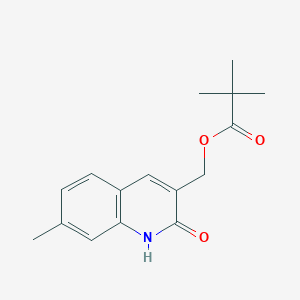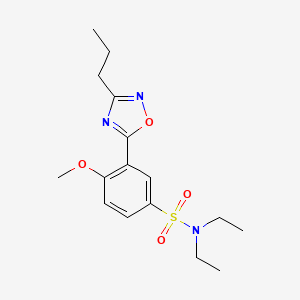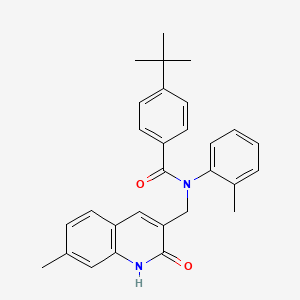
(E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, also known as HM-3, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a thiazolidinone derivative that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
作用机制
The mechanism of action of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. Additionally, this compound has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect against oxidative stress. Furthermore, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
实验室实验的优点和局限性
(E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has good stability, making it suitable for long-term storage. Additionally, it exhibits potent biological activity at low concentrations, which reduces the amount of compound needed for experiments. However, there are also limitations to the use of this compound in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. Additionally, it has not been extensively studied in vivo, which limits its potential applications.
未来方向
There are several future directions for the study of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound may have potential applications in the prevention and treatment of cancer. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various disease states.
合成方法
The synthesis of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one involves the reaction of 2-hydroxy-7-methoxyquinoline-3-carbaldehyde and 2-aminothiophenol in the presence of a catalyst. The resulting product is then treated with ethyl acetoacetate to form the final compound. This method has been optimized to yield a high purity product with good yield.
科学研究应用
(E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. Furthermore, this compound has been shown to have antitumor effects, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
(5E)-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c1-19-9-3-2-7-4-8(12(17)15-10(7)6-9)5-11-13(18)16-14(20)21-11/h2-6H,1H3,(H,15,17)(H,16,18,20)/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTVVRDOXXOOKK-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7699303.png)


![1-(2-Chlorophenyl)-4-(dimethylamino)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7699328.png)
![(E)-N'-(3-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699331.png)

